Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate
CAS No.: 1053656-27-1
Cat. No.: VC2838545
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.1 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate - 1053656-27-1](/images/structure/VC2838545.png)
Specification
CAS No. | 1053656-27-1 |
---|---|
Molecular Formula | C11H9BrN2O3 |
Molecular Weight | 297.1 g/mol |
IUPAC Name | ethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate |
Standard InChI | InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
Standard InChI Key | OHBACUKJDQPIHR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br |
Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br |
Introduction
Physical and Chemical Properties
Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate presents distinct physicochemical properties that are crucial for understanding its behavior in various applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate
Property | Value |
---|---|
Molecular Formula | C₁₁H₉BrN₂O₃ |
Molecular Weight | 297.105 g/mol |
CAS Number | 1053656-27-1 |
MDL Number | MFCD10568214 |
Storage Temperature | Ambient |
Physical Appearance | Solid (typically white to off-white) |
Solubility | Soluble in organic solvents (DMSO, dichloromethane, etc.) |
Creation Date (Database) | 2012-05-21 |
Modification Date (Database) | 2025-02-15 |
The compound contains a bromine atom at the para position of the phenyl ring, which influences its reactivity and potential applications in coupling reactions. The ethyl carboxylate group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Structural Characteristics
Computed Descriptors
Several computational descriptors have been established for this compound, providing standardized representations useful for database searching and structural analysis.
Table 2: Computed Structural Descriptors
Descriptor Type | Value |
---|---|
IUPAC Name | ethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate |
InChI | InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
InChIKey | OHBACUKJDQPIHR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br |
These descriptors serve as unique identifiers for the molecule and provide a standardized way to represent its structure in chemical databases and literature .
Synthesis Methods
General Approaches to 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles typically follows two classical routes: 1,3-dipolar cycloaddition of nitrile oxides to nitriles, and the cyclization of amidoxime derivatives. For Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate, the amidoxime route is generally preferred due to its reliability and scalability .
Amidoxime Route
The most common method for synthesizing Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate involves a two-step process:
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Conversion of 4-bromobenzonitrile to the corresponding amidoxime using hydroxylamine hydrochloride
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Reaction of the amidoxime with ethyl chloroformate or ethyl oxalyl chloride followed by cyclization
This synthetic route typically proceeds under basic conditions and may require heating to facilitate the cyclodehydration step .
Modern Synthetic Approaches
Recent advancements in the synthesis of 1,2,4-oxadiazoles include microfluidic techniques and continuous flow chemistry. These approaches significantly reduce reaction times from days to minutes while providing improved yields and purity. For instance, a continuous microreactor sequence can produce 1,2,4-oxadiazoles in approximately 30 minutes, utilizing three sequential microreactors, two of which involve superheating of the solvent .
Table 3: Comparison of Synthetic Methods for 1,2,4-Oxadiazoles
Applications in Research and Development
Chemical Research
The title compound serves as a valuable intermediate in the synthesis of more complex molecules due to its functionalized structure. The bromine atom at the para position of the phenyl ring provides a handle for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), while the ethyl carboxylate group allows for further transformations such as hydrolysis, reduction, or amidation .
Structural Comparisons with Related Compounds
Several structurally related compounds have been studied extensively and provide context for understanding the potential properties and applications of Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate.
Table 4: Comparison with Structurally Related Compounds
These structural analogues differ in their heterocyclic core or substitution pattern, leading to distinct physicochemical properties and potentially different biological activities .
Analytical Characterization
Crystal Structure Analysis
Crystallographic analysis of related oxadiazole compounds has provided valuable insights into their three-dimensional structures and intermolecular interactions. For instance, oxadiazole derivatives often exhibit hydrogen bonding networks involving the nitrogen atoms of the heterocycle and neighboring molecules, contributing to their crystal packing and stability .
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